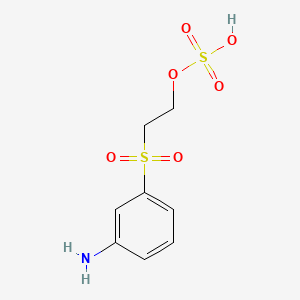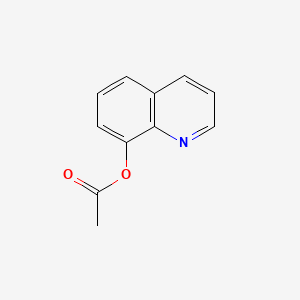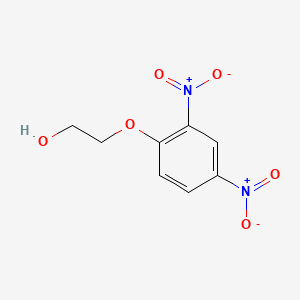![molecular formula C13H23NO5Si B1581974 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- CAS No. 29602-11-7](/img/structure/B1581974.png)
1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-
Overview
Description
1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-: is a chemical compound with the molecular formula C13H23NO5Si . It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is often used in the synthesis of advanced materials due to its ability to form strong bonds with both organic and inorganic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- typically involves the reaction of maleic anhydride with 3-aminopropyltriethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as toluene, at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where the triethoxysilyl group can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials, such as hybrid organic-inorganic polymers.
Biology: The compound is employed in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its strong bonding properties
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- involves its ability to form covalent bonds with both organic and inorganic substrates. This property is attributed to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form strong siloxane bonds. These bonds enhance the stability and durability of the materials in which the compound is incorporated .
Comparison with Similar Compounds
Maleimide: A compound with a similar pyrrole-2,5-dione structure but without the triethoxysilyl group.
3-methyl-1H-pyrrole-2,5-dione: Another derivative of pyrrole-2,5-dione with a methyl group instead of the triethoxysilyl group
Uniqueness: 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- is unique due to the presence of the triethoxysilyl group, which imparts enhanced bonding capabilities and versatility in various applications. This makes it more suitable for use in advanced material synthesis compared to its similar compounds .
Properties
IUPAC Name |
1-(3-triethoxysilylpropyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5Si/c1-4-17-20(18-5-2,19-6-3)11-7-10-14-12(15)8-9-13(14)16/h8-9H,4-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKNIURCMPHHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C(=O)C=CC1=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067481 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29602-11-7 | |
| Record name | 1-[3-(Triethoxysilyl)propyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29602-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(3-(triethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029602117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-triethoxysilylpropyl)pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






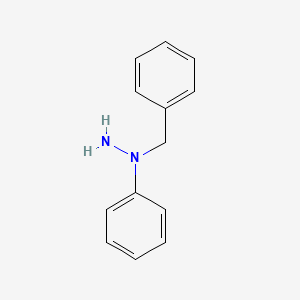
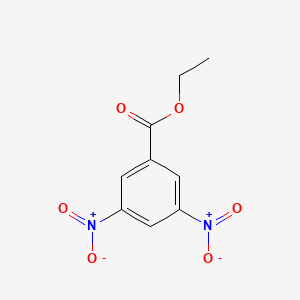


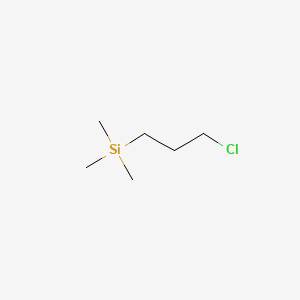
![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B1581903.png)
